Cas no 1239779-50-0 (1-(1H-indole-2-carbonyl)pyrrolidin-3-amine)

1-(1H-indole-2-carbonyl)pyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
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- Methanone, (3-amino-1-pyrrolidinyl)-1H-indol-2-yl-
- 1-(1h-indole-2-carbonyl)pyrrolidin-3-amine
- 1-(1H-indole-2-carbonyl)pyrrolidin-3-amine
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- インチ: 1S/C13H15N3O/c14-10-5-6-16(8-10)13(17)12-7-9-3-1-2-4-11(9)15-12/h1-4,7,10,15H,5-6,8,14H2
- InChIKey: HJVXSRRRLYMLIY-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(N)C1)(C1=CC2=C(N1)C=CC=C2)=O
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Predicted)
- ふってん: 469.7±35.0 °C(Predicted)
- 酸性度係数(pKa): 15.76±0.30(Predicted)
1-(1H-indole-2-carbonyl)pyrrolidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H115366-100mg |
1-(1h-indole-2-carbonyl)pyrrolidin-3-amine |
1239779-50-0 | 100mg |
$ 115.00 | 2022-06-04 | ||
TRC | H115366-1g |
1-(1h-indole-2-carbonyl)pyrrolidin-3-amine |
1239779-50-0 | 1g |
$ 680.00 | 2022-06-04 | ||
Life Chemicals | F1908-0260-10g |
1-(1H-indole-2-carbonyl)pyrrolidin-3-amine |
1239779-50-0 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-0260-5g |
1-(1H-indole-2-carbonyl)pyrrolidin-3-amine |
1239779-50-0 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-0260-1g |
1-(1H-indole-2-carbonyl)pyrrolidin-3-amine |
1239779-50-0 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-0260-2.5g |
1-(1H-indole-2-carbonyl)pyrrolidin-3-amine |
1239779-50-0 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-0260-0.25g |
1-(1H-indole-2-carbonyl)pyrrolidin-3-amine |
1239779-50-0 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
TRC | H115366-500mg |
1-(1h-indole-2-carbonyl)pyrrolidin-3-amine |
1239779-50-0 | 500mg |
$ 435.00 | 2022-06-04 | ||
Life Chemicals | F1908-0260-0.5g |
1-(1H-indole-2-carbonyl)pyrrolidin-3-amine |
1239779-50-0 | 95%+ | 0.5g |
$731.0 | 2023-09-07 |
1-(1H-indole-2-carbonyl)pyrrolidin-3-amine 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
1-(1H-indole-2-carbonyl)pyrrolidin-3-amineに関する追加情報
Research Brief on 1-(1H-indole-2-carbonyl)pyrrolidin-3-amine (CAS: 1239779-50-0): Recent Advances and Applications
The compound 1-(1H-indole-2-carbonyl)pyrrolidin-3-amine (CAS: 1239779-50-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of 1-(1H-indole-2-carbonyl)pyrrolidin-3-amine as a privileged scaffold in medicinal chemistry. The indole-pyrrolidine hybrid structure exhibits remarkable interactions with various biological targets, particularly in the central nervous system (CNS) and oncology-related pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against specific kinase targets implicated in neurodegenerative diseases, with IC50 values in the low micromolar range.
Structural optimization efforts have yielded several derivatives of 1239779-50-0 with improved pharmacokinetic properties. Researchers at several pharmaceutical companies have reported modified versions with enhanced blood-brain barrier penetration and metabolic stability. These advancements position the compound as a promising lead for developing novel therapeutics for conditions such as Parkinson's disease and certain types of cancer.
The mechanism of action of 1-(1H-indole-2-carbonyl)pyrrolidin-3-amine appears to involve multiple pathways. Recent proteomic studies suggest it modulates protein-protein interactions critical for cell signaling cascades. Its ability to simultaneously engage with multiple targets while maintaining selectivity makes it particularly interesting for polypharmacological approaches in drug development.
From a synthetic chemistry perspective, novel routes to access 1239779-50-0 have been developed, improving yield and scalability. A 2024 publication in Organic Process Research & Development described an efficient three-step synthesis with an overall yield of 68%, representing a significant improvement over previous methods. These advances facilitate the production of sufficient quantities for comprehensive preclinical evaluation.
Current challenges in the development of 1-(1H-indole-2-carbonyl)pyrrolidin-3-amine-based therapeutics include optimizing its selectivity profile and addressing potential off-target effects. Ongoing structure-activity relationship (SAR) studies aim to refine these properties while maintaining the core pharmacophore. The compound's progress through various stages of drug discovery pipelines suggests it may enter clinical trials within the next 2-3 years for selected indications.
In conclusion, 1-(1H-indole-2-carbonyl)pyrrolidin-3-amine represents an exciting chemical entity with broad therapeutic potential. Its unique structural features and demonstrated biological activities make it a valuable tool for both basic research and drug development. Continued investigation into its mechanisms and optimization of its properties will likely yield important contributions to the field of medicinal chemistry in the coming years.
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